molecular formula C11H21N B13309684 2-{Spiro[4.4]nonan-1-yl}ethan-1-amine

2-{Spiro[4.4]nonan-1-yl}ethan-1-amine

Cat. No.: B13309684
M. Wt: 167.29 g/mol
InChI Key: DQFKXRQBRAOCMI-UHFFFAOYSA-N
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Description

2-{Spiro[4.4]nonan-1-yl}ethan-1-amine is a high-value, spirocyclic organic compound with the molecular formula C11H21N and a molecular weight of 167.29 g/mol. This molecule features a distinctive spiro[4.4]nonane scaffold—a fused system of two cyclopentane rings sharing a central carbon atom —conjugated with an ethyleneamine side chain. This structure confers significant three-dimensionality and rigidity, making it a privileged scaffold in medicinal chemistry and drug discovery research. The primary research value of this compound lies in its role as a versatile building block for the synthesis of more complex molecules. The spirocyclic core enhances metabolic stability and improves the physiochemical properties of lead compounds, while the primary amine functional group serves as a key handle for conjugation and derivatization. Researchers utilize this and similar spirocyclic amines, such as the closely related Spiro[4.4]nonan-1-amine and 2-{spiro[4.5]decan-1-yl}ethan-1-amine , in the development of novel pharmaceuticals, agrochemicals, and as key intermediates in organic synthesis. Its unique geometry is particularly valuable for exploring underexplored chemical space in the quest for new bioactive molecules. This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H21N

Molecular Weight

167.29 g/mol

IUPAC Name

2-spiro[4.4]nonan-4-ylethanamine

InChI

InChI=1S/C11H21N/c12-9-5-10-4-3-8-11(10)6-1-2-7-11/h10H,1-9,12H2

InChI Key

DQFKXRQBRAOCMI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CCCC2CCN

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Spiro 4.4 Nonan 1 Yl Ethan 1 Amine and Analogues

Strategies for the Construction of the Spiro[4.4]nonane Skeleton

The formation of the spiro[4.4]nonane skeleton, characterized by a central quaternary carbon atom shared by two five-membered rings, is a significant synthetic challenge. Numerous methodologies have been developed, ranging from classical cyclization reactions to modern catalytic processes. A review of synthetic approaches highlights methods including radical spirocyclization, Diels-Alder reactions, [3+2] annulations, and rearrangement reactions as key strategies for building the stereogenic spiro center. researchgate.net

Intramolecular Cyclization Approaches

Intramolecular cyclization reactions are a powerful tool for forming cyclic structures, where a single molecule containing two reactive functional groups is induced to form a ring. In the context of spiro[4.4]nonane synthesis, this involves designing a precursor that, upon reaction, forms the second five-membered ring onto an existing one, pivoting around the destined spiro-carbon.

A notable example of this strategy is the use of intramolecular 1,3-dipolar cycloadditions. For instance, the synthesis of 1-azaspiro[4.4]nonan-1-oxyls has been achieved through the reaction of specifically designed nitrones with an alkenyl moiety. The process involves the intramolecular cycloaddition of the nitrone onto the double bond, which effectively constructs the second ring of the spiro system. researchgate.net While this example yields a heteroatomic spirocycle, the underlying principle of designing a tethered reactive group to cyclize and form the spiro-junction is broadly applicable to all-carbon systems as well.

Intermolecular Annulation Reactions

Intermolecular annulation reactions, particularly cycloadditions, provide an efficient route to the spiro[4.4]nonane core by combining two or more separate molecules. These reactions are highly valued for their ability to rapidly build molecular complexity.

[4+2] Cycloadditions: The Diels-Alder reaction is a classic and effective method for forming six-membered rings, but variations of this strategy can be adapted for spirocycle synthesis. A method for creating fused spiro[4.4]-nonane-diones has been developed utilizing a tandem [4+2]-cycloaddition/aromatization sequence. nih.govnsu.ru In this approach, spiro[4.4]nona-2,7-diene-1,6-dione acts as the dienophile, reacting with a diene component to construct a new annulated ring system attached to the spiro core. nih.govnsu.ru

[3+2] Cycloadditions: This class of reactions is particularly well-suited for constructing the five-membered rings characteristic of the spiro[4.4]nonane system. The reaction of an in-situ generated azomethine ylide with a suitable dipolarophile, such as an activated alkene, can lead to highly substituted spiropyrrolidine systems. rsc.orgmdpi.com This approach has been extensively used for synthesizing spirooxindole compounds, demonstrating its effectiveness in creating complex spirocyclic frameworks through a multi-component reaction pathway. mdpi.com

Table 1: Overview of Intermolecular Annulation Strategies
Reaction TypeReactantsResulting Core StructureReference
[4+2] CycloadditionSpiro[4.4]nona-2,7-diene-1,6-dione (dienophile) + DieneAnnulated Spiro[4.4]nonane-dione nih.govnsu.ru
[3+2] CycloadditionAzomethine Ylide + Ethylene DerivativeSpiro[indoline-3,3′-pyrrolidine] rsc.org
[3+2] CycloadditionIsatin + Secondary Amine + Ethylene DerivativeSpirooxindole-Imidazo[2,1-b]thiazole mdpi.com

Radical-Mediated Spirocyclization

Radical cyclization offers a distinct pathway to spirocycles, often proceeding under mild conditions and tolerating a wide range of functional groups. These reactions typically involve the generation of a radical species that subsequently attacks an unsaturated bond within the same molecule to forge the spirocyclic ring system.

This strategy has been successfully applied to access spirocyclic vinyl sulfones through a tandem radical cyclization and functional group migration process. nih.gov The reaction is initiated by a photocatalyst, which generates a radical that cyclizes to form a five-membered ring. This is followed by a migration step to yield the final spirocyclic product. While this specific example leads to a vinyl sulfone, the core concept of radical-initiated ring formation is a versatile tool for constructing the spiro[4.4]nonane skeleton. nih.govresearchgate.net

Multi-component Reaction Pathways for Spirocyclic Cores

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing structural elements of all starting materials, represent a highly efficient and atom-economical approach to complex molecules. nih.gov MCRs are particularly powerful for generating molecular diversity and have been increasingly applied to the synthesis of spirocycles. researchgate.netnih.gov

Microwave-assisted MCRs, for example, have emerged as a powerful technique for the rapid synthesis of novel spiro heterocyclic compounds. rsc.orgbohrium.com These reactions often proceed with high efficiency and short reaction times. While many reported MCRs for spirocycles yield heteroatomic systems, such as spirooxindoles or spiropyrans, the underlying principles of convergent synthesis can be adapted for the construction of all-carbon spiro[4.4]nonane cores by carefully selecting the starting components. nih.govresearchgate.net

Rearrangement Reactions for Spiro[4.4]nonane Scaffold Formation

Molecular rearrangements, where the carbon skeleton of a molecule is reorganized to form a new structural isomer, can provide elegant and often stereoselective routes to complex cyclic systems. The semi-pinacol rearrangement has proven to be a particularly effective strategy for constructing spirocyclic ketones.

This approach has been used to synthesize spirocyclic dihydropyridines via an electrophile-induced dearomative semi-pinacol rearrangement of 4-(1′-hydroxycyclobutyl)pyridines. nih.govnih.govacs.org In this process, activation of the pyridine (B92270) nitrogen induces a rearrangement of the adjacent hydroxycyclobutyl group, leading to a ring expansion that forms the spirocyclic core. nih.govnih.gov Similarly, acid- or halogen-catalyzed semi-pinacol rearrangements of (bicyclo[1.1.0]butan-1-yl)alkanols have been developed to access spiro[3.4]octanes, showcasing the versatility of this rearrangement for building spirocycles of varying ring sizes. thieme-connect.com This type of rearrangement is also observed in spirocyclic epoxyalcohols, which can undergo ring contraction to afford new spiro systems. cdnsciencepub.com

Introduction and Derivatization of the Ethan-1-amine Moiety

Once the spiro[4.4]nonane skeleton is established, the next critical step is the installation of the 2-aminoethyl side chain at the C1 position. This transformation typically requires a functional handle at the target position, such as a ketone (spiro[4.4]nonan-1-one), which can be converted into the desired amine.

A common and powerful method for this conversion is reductive amination . wikipedia.orglibretexts.org This process involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. acsgcipr.org To synthesize a primary amine like 2-{Spiro[4.4]nonan-1-yl}ethan-1-amine, a two-carbon extension followed by amination is required. A plausible route could involve:

Wittig reaction on spiro[4.4]nonan-1-one to introduce a cyanomethyl group.

Reduction of the nitrile to the primary amine.

Alternatively, a more direct approach involves converting a ketone to the target primary amine via an intermediate. The synthesis of 1-phenylethan-1-amine from acetophenone (B1666503) serves as a useful analogue. This transformation can be achieved via catalytic hydrogenation in the presence of ammonia (B1221849), where the ketone is first converted to an imine and then reduced. orgsyn.org

Another classic and highly effective method for preparing primary amines from alkyl halides is the Gabriel synthesis . wikipedia.orgbyjus.com This method avoids the over-alkylation that can plague direct alkylation of ammonia. chemistrysteps.comorgoreview.com A potential pathway using this method would be:

Conversion of spiro[4.4]nonan-1-ol to 1-(2-bromoethyl)spiro[4.4]nonane.

Reaction of the bromo-derivative with potassium phthalimide (B116566).

Liberation of the primary amine using hydrazine (B178648) (Ing–Manske procedure) or acidic hydrolysis. chemistrysteps.comlibretexts.org

Finally, the ethan-1-amine moiety can be derived from a carboxylic acid functional group. Carboxylic acids can be converted into amides, which are subsequently reduced to amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄). msu.edu This route would involve the preparation of 2-(spiro[4.4]nonan-1-yl)acetic acid, its conversion to the corresponding amide, and subsequent reduction to yield the final product. libretexts.org

Table 2: Potential Strategies for Ethan-1-amine Moiety Introduction
StrategyStarting Spiro[4.4]nonane DerivativeKey StepsReference Principle
Reductive AminationSpiro[4.4]nonan-1-ylacetaldehydeReaction with ammonia and a reducing agent (e.g., NaBH₃CN) wikipedia.orgmasterorganicchemistry.com
Gabriel Synthesis1-(2-Bromoethyl)spiro[4.4]nonane1. Reaction with potassium phthalimide. 2. Hydrazinolysis. wikipedia.orgchemistrysteps.com
Amide Reduction2-(Spiro[4.4]nonan-1-yl)acetamideReduction with a strong hydride agent (e.g., LiAlH₄) msu.edu

Direct Amination Strategies for Spiro[4.4]nonane Derivatives

Direct amination strategies involve the introduction of an amine functionality in a single step from a readily available precursor. While literature on the direct amination to form the specific target this compound is not extensively detailed, established methodologies can be applied to suitable spiro[4.4]nonane precursors.

One potential strategy is the hydroamination of a vinyl-substituted spiro[4.4]nonane. This reaction involves the addition of an N-H bond across a carbon-carbon double bond. Although challenging for simple alkenes, recent advances in catalysis offer potential routes. For instance, a visible-light and cobalt-dual catalyzed approach has been developed for the direct allylic C-H amination of alkenes with free amines, proceeding with high regioselectivity. nih.gov Applying this principle, a hypothetical spiro[4.4]non-1-yl-ethene could potentially be converted to the corresponding allylic amine, which could then be reduced to the target compound.

Another direct approach involves the nucleophilic substitution of a suitable leaving group on the ethan-1-yl side chain. A precursor such as 2-{Spiro[4.4]nonan-1-yl}ethan-1-ol could be converted to its corresponding tosylate or halide, which could then undergo substitution with an amine source like ammonia or a protected amine equivalent.

Table 1: Hypothetical Direct Amination Strategies

Precursor Reagents/Catalyst Method Product
Spiro[4.4]non-1-yl-ethene 1. NH3, Metal Catalyst (e.g., Ru, Rh) Hydroamination This compound
2-{Spiro[4.4]nonan-1-yl}ethan-1-ol 1. TsCl, Pyridine; 2. NH3 SN2 Substitution This compound

Reductive Pathways to Incorporate Primary Amine Functionality

Reductive pathways are among the most reliable and versatile methods for synthesizing primary amines. These multi-step sequences typically involve the creation of a nitrogen-containing functional group, such as a nitrile or oxime, which is subsequently reduced to the amine.

A common route begins with a spiro[4.4]nonane ketone or aldehyde. For example, spiro[4.4]nonan-1-one can be subjected to a Wittig-type reaction with a phosphonate (B1237965) ylide like diethyl (cyanomethyl)phosphonate to introduce the two-carbon side chain as a nitrile. The resulting 2-(spiro[4.4]nonan-1-ylidene)acetonitrile can then be reduced. The reduction of the double bond and the nitrile can often be achieved simultaneously using strong reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation under pressure.

Alternatively, spiro[4.4]nonan-1-carbaldehyde can be condensed with hydroxylamine (B1172632) to form an oxime. This intermediate can then be reduced to the target primary amine using various reagents, including LiAlH4, sodium borohydride (B1222165) with a catalyst, or catalytic hydrogenation.

Table 2: Representative Reductive Pathways

Precursor Functional Group Reagents for Formation Reagents for Reduction Final Product
Nitrile From ketone + (EtO)2P(O)CH2CN LiAlH4 or H2/Raney Ni Primary Amine
Oxime From aldehyde + NH2OH·HCl H2/Pd-C or NaBH4/CoCl2 Primary Amine
Amide From carboxylic acid + SOCl2, then NH3 LiAlH4 or BH3·THF Primary Amine

Functional Group Interconversions to Yield Spiro[4.4]nonane Amines

Functional group interconversion (FGI) provides powerful alternative routes to amines from other functionalities, particularly carboxylic acids and alcohols.

The Curtius rearrangement is a classic and highly effective method for converting a carboxylic acid into a primary amine with the loss of one carbon atom. wikipedia.orgrsc.org However, by starting with a precursor that already contains the desired carbon skeleton, such as 2-{Spiro[4.4]nonan-1-yl}acetic acid, this reaction becomes a powerful tool for installing the amine group. The process involves converting the carboxylic acid to an acyl azide (B81097), typically using diphenylphosphoryl azide (DPPA) or by treating an acyl chloride with sodium azide. scispace.com Upon gentle heating, the acyl azide undergoes a concerted rearrangement to form an isocyanate, with the loss of nitrogen gas. wikipedia.orgnih.gov This isocyanate intermediate can then be hydrolyzed under acidic or basic conditions to yield the primary amine. rsc.org The application of the Curtius rearrangement to spirocyclic systems has been documented, highlighting its feasibility for this substrate class. uow.edu.auresearchgate.netosti.gov

The Mitsunobu reaction enables the conversion of a primary or secondary alcohol directly to a protected amine with a complete inversion of stereochemistry, making it exceptionally useful in stereoselective synthesis. organic-chemistry.orgnih.gov Starting from 2-{Spiro[4.4]nonan-1-yl}ethan-1-ol, the reaction is performed with triphenylphosphine (B44618) (PPh3), an azodicarboxylate such as diethyl azodicarboxylate (DEAD), and a nitrogen nucleophile. researchgate.net Suitable nucleophiles include phthalimide or hydrazoic acid (generated in situ from sodium azide). organic-chemistry.org If phthalimide is used, the resulting N-substituted phthalimide is cleaved with hydrazine (the Gabriel synthesis) to release the free primary amine. If hydrazoic acid is used, the resulting alkyl azide is cleanly reduced to the amine, often by catalytic hydrogenation or with PPh3 via the Staudinger reaction. organic-chemistry.org

Enantioselective Synthesis of this compound and its Stereoisomers

The synthesis of enantiomerically pure spirocyclic compounds is of significant interest. The approaches to achieve this can be broadly categorized into chiral auxiliary-mediated methods, asymmetric catalysis, and the resolution of racemic mixtures.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com For the synthesis of chiral this compound, an auxiliary could be attached to a precursor to control the formation or reaction of the spirocyclic core.

For example, a spiro[4.4]nonane precursor containing a carboxylic acid, such as spiro[4.4]nonane-1-carboxylic acid, could be coupled to a well-established chiral auxiliary like an Evans oxazolidinone or pseudoephedrine. wikipedia.org The resulting chiral amide can then undergo diastereoselective reactions. For instance, creating an enolate from this chiral amide and reacting it with an electrophile allows for the formation of a new stereocenter with high diastereoselectivity, controlled by the steric and electronic properties of the auxiliary. After the desired stereochemistry is set, the auxiliary is cleaved under mild conditions to reveal the functional group, which can then be elaborated to the final aminoethyl side chain.

Table 3: General Chiral Auxiliary-Mediated Strategy

Step Description Reagents Purpose
1. Attachment Coupling of a spiro[4.4]nonane carboxylic acid to a chiral auxiliary. e.g., (S)-4-Benzyl-2-oxazolidinone, coupling agents Forms a chiral substrate.
2. Stereoselective Reaction Diastereoselective alkylation, aldol, or Michael addition. e.g., LDA, alkyl halide Creates a new stereocenter with high diastereoselectivity.
3. Cleavage Removal of the chiral auxiliary. e.g., LiOH/H2O2 Releases the enantiomerically enriched product and allows for auxiliary recycling.

Asymmetric Catalysis in Spiro[4.4]nonane Amine Synthesis

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is often more atom-economical than using stoichiometric chiral auxiliaries. A key strategy for the asymmetric synthesis of the target amine involves the preparation of a chiral spiro[4.4]nonane building block that can be further functionalized.

A valuable and versatile precursor is enantiopure spiro[4.4]nonane-1,6-dione. Its synthesis has been accomplished through various catalytic methods. One notable approach is the highly stereoselective and enantioselective reduction of racemic spiro[4.4]nonane-1,6-dione catalyzed by an oxazaborolidine reagent, which yields enantiomerically pure spirodiols. researchgate.net These diols can then be re-oxidized to the enantiopure dione. Organocatalysis has also been employed; for example, a vinylogous organocatalytic enantioselective desymmetrizing (4+1) cycloaddition has been developed to produce functionally enriched spiro[4.4]nonane structures with excellent enantiomeric ratios. researchgate.net Once the enantiopure spiro[4.4]nonane-1,6-dione is obtained, it can be selectively mono-functionalized and elaborated through the reductive or FGI pathways described previously to yield the target amine as a single enantiomer.

Table 4: Asymmetric Catalysis for Spiro[4.4]nonane Precursors

Reaction Substrate Catalyst System Product Enantiomeric Excess (ee) Reference
Asymmetric Reduction Racemic spiro[4.4]nonane-1,6-dione Chiral Oxazaborolidine Enantiopure spiro[4.4]nonane-1,6-diols High researchgate.net
Desymmetrizing (4+1) Cycloaddition Cyclopent-1,3-dienone derivative Chiral Organocatalyst Functionalized spiro[4.4]nonane up to 97% researchgate.net

Kinetic and Dynamic Kinetic Resolution Techniques Applied to Spiro Amine Precursors

Resolution techniques are used to separate a racemic mixture into its constituent enantiomers. While classical kinetic resolution (KR) has a maximum theoretical yield of 50% for a single enantiomer, dynamic kinetic resolution (DKR) can theoretically convert 100% of a racemic starting material into a single enantiomerically pure product. princeton.eduwikipedia.org DKR combines a kinetic resolution step with an in-situ racemization of the slower-reacting enantiomer. scite.ai

These techniques can be applied either to the final amine product or to a suitable precursor. For example, the DKR of a racemic primary amine can be achieved using a combination of an enzyme for enantioselective acylation and a metal complex for racemization. scite.ai A lipase (B570770), such as Candida antarctica lipase B, can selectively acylate one enantiomer of the amine, while a palladium or ruthenium catalyst racemizes the remaining unreacted amine, continuously feeding the desired substrate into the enzymatic reaction. scite.ai

Alternatively, resolution can be performed on a precursor. A practical synthesis of enantiopure spiro[4.4]nonane-1,6-dione, a key precursor, was reported involving a kinetic resolution of a ketone precursor through bioreduction with baker's yeast. researchgate.net This enzymatic reduction selectively transforms one enantiomer, allowing for the separation of the unreacted enantiomer and the reduced product, both in high enantiopuric form. This enantiopure ketone can then be converted to the target amine.

Table 5: Resolution Strategies for Spiro[4.4]nonane Precursors and Analogues

Method Substrate Catalyst/Reagent Principle Outcome Reference
Kinetic Resolution Racemic spiro[4.4]nonane ketone precursor Baker's yeast (Bioreduction) One enantiomer is selectively reduced faster than the other. Separation of enantiopure alcohol and unreacted enantiopure ketone. researchgate.net
Dynamic Kinetic Resolution Racemic primary amine (general) Lipase (e.g., Novozym 435) + Ru or Pd catalyst Selective acylation of one enantiomer combined with in-situ racemization of the other. Single enantiomer of the acylated amine in high yield and ee. scite.ai

Biocatalytic and Enzymatic Synthesis Routes for Spiro[4.4]nonane Amines

The imperative for greener, more efficient, and highly selective chemical transformations has propelled biocatalysis to the forefront of modern synthetic chemistry. rsc.org Enzymes, as natural catalysts, operate under mild conditions and exhibit remarkable chemo-, regio-, and stereoselectivity, offering a powerful alternative to traditional chemical methods for the synthesis of complex molecules like this compound and its analogues. rsc.orgillinois.edu The application of enzymes, particularly transaminases, in the synthesis of chiral amines has become a cornerstone of pharmaceutical and chemical manufacturing, valued for its ability to generate enantiomerically pure products from prochiral precursors. illinois.edumbl.or.kr

Amine transaminases (ATAs), especially ω-transaminases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor. illinois.edu This capability is particularly advantageous for the asymmetric synthesis of spirocyclic amines from their corresponding prochiral ketones, a process that can be challenging to achieve with high stereoselectivity using conventional chemical methods. nih.gov The industrial interest in ATAs is significant, as chiral amines are crucial building blocks for a vast array of pharmaceuticals. researchgate.net

Recent research has demonstrated the successful application of transaminases in the stereoselective production of spirocyclic amines. nih.gov In one such study, a panel of transaminases was screened to identify suitable candidates for the synthesis of specific spiro diamine building blocks. The screening revealed enzymes capable of producing the desired enantiomer with excellent conversion and enantioselectivity. nih.gov For instance, the conversion of a spiro ketone substrate to its corresponding amine was achieved with high efficiency using specific engineered ATAs. nih.gov

The optimization of reaction parameters is crucial for maximizing the yield and selectivity of biocatalytic processes. Key factors investigated include pH and enzyme loading. Studies have shown that for the transamination of spiro ketones, the reaction conversion rates are significantly higher in a pH range of 8.5 to 10, with an optimum at pH 9.5. nih.gov Enzyme loading also plays a critical role; for a less reactive cyclopentyl spirocycle ketone, a 10% (w/w) catalyst loading was required to achieve 75% conversion, whereas more reactive substrates required as little as 4% (w/w) loading to exceed 98% conversion. nih.gov

The following table summarizes the results from a representative screening of various Amine Transaminases (ATAs) for the conversion of a spiro[4.4]nonane-based ketone to the desired chiral amine, demonstrating the variability in performance among different enzymes.

EnzymeSubstrateConversion (%)Enantiomeric Excess (ee %) of Desired Enantiomer
ATA412Cyclopentyl Spiro Ketone (8)75Not Specified
ATA036THF Spirocycle Ketone (9)98.699
ATA013THF Spirocycle Ketone (9)>99~90
ATA007THF Spirocycle Ketone (9)38Not Specified

Data derived from a study on the synthesis of selective M1/M4 agonists, where compound numbers from the original study are maintained for reference. nih.gov

Beyond asymmetric synthesis, enzymatic kinetic resolution (EKR) and dynamic kinetic resolution (DKR) represent other powerful biocatalytic strategies for obtaining enantiomerically pure amines. nih.govdiva-portal.org In EKR, one enantiomer of a racemic mixture reacts faster with an enzyme, leaving the unreacted substrate enriched in the other enantiomer. wikipedia.org DKR combines this enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically enabling a 100% yield of a single, enantiomerically pure product. organic-chemistry.org Enzymes like Candida antarctica lipase B (CALB) are frequently used for the acylation of amines in these resolution processes. nih.govorganic-chemistry.org While specific applications to this compound are not extensively documented, these established chemoenzymatic methods present a viable and potent route for its chiral synthesis.

Advanced Spectroscopic and Structural Elucidation of 2 Spiro 4.4 Nonan 1 Yl Ethan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Conformational Analysis

NMR spectroscopy is a powerful tool for probing the structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of proton and carbon signals, the determination of through-bond and through-space correlations, and the study of dynamic processes.

The ¹H and ¹³C NMR spectra of 2-{Spiro[4.4]nonan-1-yl}ethan-1-amine provide the foundational information for its structural determination. The spiro[4.4]nonane core, with its two five-membered rings, presents a complex system of overlapping signals due to the number of chemically similar methylene (B1212753) groups.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex multiplet region for the aliphatic protons of the spiro[4.4]nonane ring system. The protons of the ethylamine (B1201723) side chain would appear as distinct signals. The diastereotopic protons of the methylene group adjacent to the chiral spiro center would likely exhibit complex splitting patterns.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments. The spiro carbon, being a quaternary center, would appear as a singlet at a characteristic chemical shift. The remaining carbons of the spirocyclic system and the ethylamine side chain would also give rise to distinct signals. The chemical shifts would be influenced by the strain and conformation of the five-membered rings.

Please note: The following data is illustrative and represents expected chemical shifts and multiplicities based on the analysis of similar spirocyclic compounds.

Interactive Table 1: Hypothetical ¹H NMR Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-CH₂-NH₂2.85m-
-CH-CH₂-2.65m-
Spiro[4.4]nonane-H1.40-1.85m-
-NH₂1.25br s-

Interactive Table 2: Hypothetical ¹³C NMR Data for this compound

Carbon Assignment Chemical Shift (δ, ppm)
Spiro-C65.0
-CH-45.2
-CH₂-NH₂42.8
Spiro[4.4]nonane-CH₂38.5, 36.1, 25.4, 24.9

Two-dimensional (2D) NMR experiments are indispensable for deciphering the complex spin systems present in this compound. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are used to establish connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum would confirm the connectivity within the ethylamine side chain and help to trace the spin systems throughout the two five-membered rings of the spiro[4.4]nonane core.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a specific proton signal to its attached carbon, allowing for the unambiguous assignment of the ¹³C NMR spectrum based on the proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons, such as the spiro center, by observing correlations from nearby protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. For stereochemical assignment, NOESY can reveal through-space interactions between the protons on the ethylamine side chain and those on the spiro[4.4]nonane framework, which can help to define the relative stereochemistry.

The spiro[4.4]nonane ring system is not rigid and can undergo conformational changes. Variable temperature (VT) NMR studies can provide insight into these dynamic processes. nih.gov By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and signal line shapes. rsc.org If the rate of conformational exchange is on the NMR timescale, coalescence of signals may be observed as the temperature is increased. rsc.org From the coalescence temperature and the chemical shift difference between the exchanging sites, the energy barrier for the conformational change can be calculated. These studies can help to determine the preferred conformation of the molecule in solution.

Since this compound is a chiral molecule, methods for determining its enantiomeric excess (ee) are important. Chiral NMR spectroscopy is a powerful technique for this purpose. This is typically achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).

Chiral Solvating Agents (CSAs): These are chiral molecules that form transient diastereomeric complexes with the enantiomers of the analyte. bham.ac.uknih.gov This interaction leads to a difference in the chemical shifts of corresponding protons in the two enantiomers, allowing for their integration and the determination of the ee.

Chiral Derivatizing Agents (CDAs): These agents react with the amine functionality of the analyte to form stable diastereomers. These diastereomers have different NMR spectra, and the ratio of their signals can be used to determine the ee. A common CDA for amines is Mosher's acid chloride or its analogues.

The choice of chiral auxiliary is crucial for achieving good separation of the signals. The enantiomeric excess can be calculated from the integrals of the resolved signals of the two diastereomeric species.

X-ray Crystallography for Absolute Configuration and Solid-State Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute configuration.

To determine the absolute configuration of this compound, a single crystal of a suitable salt or derivative would be required. The crystallographic analysis would provide precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecular geometry. For chiral molecules, the use of anomalous dispersion effects allows for the determination of the absolute configuration, for example, by calculating the Flack parameter.

The solid-state conformation of the spiro[4.4]nonane ring system and the orientation of the ethylamine side chain would be revealed. This information is valuable for understanding intermolecular interactions in the solid state, such as hydrogen bonding involving the amine group.

Please note: The following data is hypothetical and represents plausible crystallographic parameters for a derivative of the target compound.

Interactive Table 3: Hypothetical Crystallographic Data for a Salt of this compound

Parameter Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.543
b (Å)10.231
c (Å)15.678
α, β, γ (°)90, 90, 90
Volume (ų)1369.5
Z4
R-factor0.045

Analysis of Conformational Preferences and Packing in Crystalline Structures

In substituted spiro[4.4]nonanes, the substituents' steric bulk and electronic properties significantly influence the preferred conformation. For the title compound, the 2-(ethan-1-amine) substituent on one of the cyclopentane (B165970) rings will likely adopt a pseudo-equatorial position to minimize steric interactions with the adjacent ring. The crystal packing of such spirocyclic compounds is governed by a combination of van der Waals forces and, crucially for this compound, intermolecular hydrogen bonding mediated by the primary amine group. These hydrogen bonds (N-H···N) are expected to play a dominant role in the formation of a stable, three-dimensional crystalline lattice. The specific packing motif would depend on the chirality of the molecule and the crystallization conditions.

Table 1: Predicted Conformational and Crystallographic Parameters for this compound

ParameterPredicted Value/Characteristic
Ring ConformationEnvelope or Twist for each cyclopentane ring
Substituent OrientationPseudo-equatorial for the ethylamine group
Dominant Intermolecular ForcesHydrogen bonding, Van der Waals interactions
Potential Crystal SystemMonoclinic or Orthorhombic

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Investigation

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of this compound. The nominal molecular weight of the compound is 167 g/mol . In electron ionization (EI) mass spectrometry, the molecular ion (M⁺˙) peak is expected at m/z 167.

The fragmentation of the molecular ion is anticipated to follow characteristic pathways for aliphatic amines and spiroalkanes. A primary fragmentation route for amines is the α-cleavage, which involves the cleavage of the C-C bond adjacent to the nitrogen atom. For this compound, this would lead to the formation of a stable iminium cation.

Another significant fragmentation pathway involves the cleavage of the spirocyclic ring system. The opening of one of the cyclopentane rings can lead to a series of fragment ions. The fragmentation pattern is expected to be complex due to the multiple possible bond cleavages within the spiro[4.4]nonane skeleton.

Table 2: Plausible Mass Spectrometry Fragmentation Data for this compound

m/zProposed Fragment IonFragmentation Pathway
167[C₁₁H₂₁N]⁺˙Molecular Ion
138[C₉H₁₆N]⁺Loss of an ethyl radical
124[C₈H₁₄N]⁺Loss of a propyl radical from the ring
96[C₆H₁₀N]⁺Cleavage of the spiro ring system
30[CH₄N]⁺α-cleavage leading to [CH₂=NH₂]⁺

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound. The key functional groups are the primary amine (-NH₂) and the spiroalkane C-H and C-C bonds.

The IR spectrum is expected to show characteristic absorption bands for the N-H stretching vibrations of the primary amine group in the region of 3300-3500 cm⁻¹. The N-H bending (scissoring) vibration should appear around 1600-1650 cm⁻¹. The C-H stretching vibrations of the spiro[4.4]nonane framework will be observed in the 2850-2960 cm⁻¹ region. The C-C stretching and bending vibrations of the rings will contribute to the fingerprint region of the spectrum, typically below 1500 cm⁻¹.

Raman spectroscopy, being particularly sensitive to non-polar bonds, will provide complementary information. The C-C stretching vibrations of the spirocyclic backbone are expected to give rise to strong Raman signals. The symmetric C-H stretching vibrations will also be prominent in the Raman spectrum.

Table 3: Predicted Vibrational Spectroscopy Data for this compound

Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
N-H Stretch (asymmetric)~3370Weak
N-H Stretch (symmetric)~3290Weak
C-H Stretch (sp³)2850-29602850-2960
N-H Bend (scissoring)1600-1650Weak
C-C Stretch (ring)Fingerprint regionStrong in fingerprint region

Theoretical and Computational Investigations of 2 Spiro 4.4 Nonan 1 Yl Ethan 1 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for investigating the electronic structure and molecular geometry of organic molecules like 2-{Spiro[4.4]nonan-1-yl}ethan-1-amine. researchgate.netmdpi.com These methods solve approximations of the Schrödinger equation to determine the electron distribution and the energetically preferred arrangement of atoms in space.

For a molecule such as this compound, DFT calculations using a functional like B3LYP with a basis set such as 6-311++G(d,p) would be employed to optimize the molecular geometry. nih.gov This process finds the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. The results of such a calculation would typically be presented in a table format.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-311++G(d,p)) This table is illustrative and not based on published experimental or computational data.

Parameter Value
C-C (cyclopentyl) Bond Length ~1.54 Å
C-N Bond Length ~1.47 Å
Spiro C-C-C Angle ~102°

From the optimized geometry, various electronic properties can be calculated, including the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential. These properties are crucial for understanding the molecule's reactivity.

The spirocyclic core and the flexible ethanamine side chain of this compound allow for multiple spatial arrangements, or conformations. The collection of these conformations and their relative energies is known as the conformational energy landscape. nih.gov

Exploring this landscape involves systematically rotating the rotatable bonds (e.g., the C-C and C-N bonds of the side chain) and calculating the energy of each resulting conformation. This process, often called a potential energy surface (PES) scan, identifies the most stable conformers (local minima) and the energy barriers (transition states) that separate them. The results help in understanding the molecule's flexibility and the populations of different conformers at a given temperature.

This compound possesses a chiral center at the spiro carbon and another at the carbon atom of the cyclopentane (B165970) ring to which the ethanamine group is attached. Computational methods are invaluable for elucidating the preferred three-dimensional arrangement, or stereochemistry, of such molecules.

By calculating the energies of all possible stereoisomers (e.g., (R,R), (S,S), (R,S), and (S,R)), computational models can predict which isomer is the most stable. These calculations can also simulate chiroptical properties like optical rotation and electronic circular dichroism (ECD), which can then be compared with experimental data to determine the absolute configuration of a synthesized or isolated compound.

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior

While quantum chemical calculations are powerful for single molecules, often in the gas phase, Molecular Dynamics (MD) simulations are used to understand the behavior of molecules in a condensed phase, such as in a solvent. nih.govnih.gov MD simulations model the movements of atoms and molecules over time based on a force field, which is a set of parameters describing the potential energy of the system.

For this compound, an MD simulation would typically place one or more molecules in a box filled with solvent molecules (e.g., water or chloroform). The simulation would then track the positions and velocities of all atoms over a period of nanoseconds. nih.gov Analysis of the resulting trajectory can reveal:

Solvation Structure: How solvent molecules arrange around the solute, particularly around the polar amine group.

Hydrogen Bonding: The dynamics of hydrogen bonds forming between the amine group and protic solvents. nih.gov

Conformational Dynamics: How the molecule samples different conformations in solution, which can differ from the gas-phase predictions due to solvent interactions.

Predictive Modeling of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Computational chemistry allows for the prediction of various spectroscopic properties, which is a vital tool for structure verification. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for characterizing organic molecules, and DFT can be used to calculate NMR chemical shifts (δ) and spin-spin coupling constants (J). nih.gov

The standard approach involves optimizing the molecular geometry and then using a method like Gauge-Including Atomic Orbitals (GIAO) to compute the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane, TMS). Comparing the predicted NMR spectrum with an experimental one provides strong evidence for the proposed molecular structure. nih.govnih.gov

Table 2: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) This table is for illustrative purposes. Actual data would require synthesis and measurement.

Proton Predicted δ (ppm) Experimental δ (ppm)
-CH₂-NH₂ 2.85 N/A
-CH-CH₂- 2.10 N/A
Spirocyclic CH₂ 1.50 - 1.80 N/A

Computational Studies on Reaction Mechanisms and Transition States

Computational methods are frequently used to investigate the mechanisms of chemical reactions, including identifying the transition states that connect reactants to products. researchgate.net For this compound, one could computationally study its synthesis or its participation in further reactions.

This involves locating the transition state structure for a proposed reaction step and calculating its energy. The energy difference between the reactants and the transition state gives the activation energy, a key determinant of the reaction rate. This analysis can be used to understand reaction feasibility, predict product distributions, and rationalize experimentally observed outcomes. For example, the thermolysis of related spiro-diene compounds has been studied computationally to distinguish between different possible reaction pathways. tue.nl

Reactivity and Transformational Chemistry of 2 Spiro 4.4 Nonan 1 Yl Ethan 1 Amine

Chemical Transformations Involving the Primary Amine Functionality

The presence of a primary amine group is the defining feature of 2-{Spiro[4.4]nonan-1-yl}ethan-1-amine's reactivity. This functional group serves as a versatile handle for a wide array of chemical modifications, acting as a potent nucleophile and a base.

Nucleophilic Reactivity and Derivatization

The lone pair of electrons on the nitrogen atom of the primary amine confers significant nucleophilic character to the molecule. libretexts.org This intrinsic property allows it to readily participate in nucleophilic substitution and addition reactions. The reactivity of primary amines enables a process known as derivatization, where a labile hydrogen atom on the amine is replaced by a more stable functional group. iu.edu This modification is fundamental in altering the molecule's physical and chemical properties.

Common derivatization reactions for primary amines include:

Acylation: Reaction with acylating agents to form amides.

Silylation: Reaction with silylating agents to yield silyl-amines. iu.edu

Alkylation: Reaction with alkylating agents to produce secondary or tertiary amines. iu.edu

These transformations are pivotal not only in synthesizing new molecular entities but also in preparing the compound for specific analytical procedures.

Amide, Sulfonamide, and Carbamate (B1207046) Formation

The nucleophilicity of the primary amine in this compound facilitates the formation of several stable and important chemical linkages, including amides, sulfonamides, and carbamates.

Amide Formation: This is one of the most common reactions for primary amines. It is typically achieved by reacting the amine with a carboxylic acid or its activated derivatives, such as acyl chlorides or esters. nih.gov The resulting amide bond is a cornerstone of many chemical and pharmaceutical structures. Biocatalytic approaches, utilizing enzymes like lipases, can also facilitate amide bond formation in aqueous environments. nih.gov

Sulfonamide Formation: Sulfonamides are synthesized by reacting the amine with a sulfonyl chloride in the presence of a base. ijarsct.co.insci-hub.se This reaction is a robust and widely used method for creating the sulfonamide functional group, which is a known bioisostere of the amide bond. nih.gov Modern synthetic methods have also been developed, such as one-pot procedures that start from unactivated acids. nih.govresearchgate.net

Carbamate Formation: Carbamates can be formed through several synthetic routes. A conventional method involves the reaction of the amine with chloroformates. researchgate.net Alternatively, a three-component coupling reaction involving the amine, carbon dioxide, and an alkyl halide can be employed to generate carbamates. organic-chemistry.orgnih.gov

Table 1: Summary of Functional Group Transformations of the Primary Amine

Functional Group Formed Reactant Type General Reaction
Amide Carboxylic Acid / Acyl Chloride R-NH₂ + R'-COOH / R'-COCl → R-NH-CO-R'
Sulfonamide Sulfonyl Chloride R-NH₂ + R'-SO₂Cl → R-NH-SO₂-R'
Carbamate Chloroformate / CO₂ + Alkyl Halide R-NH₂ + Cl-COOR' → R-NH-COOR'

Derivatization for Enhanced Analytical Characteristics

Direct analysis of primary amines by methods such as gas chromatography-mass spectrometry (GC-MS) can be problematic. iu.edu Their polarity and tendency to form hydrogen bonds can lead to poor peak shape, band broadening, and thermal instability in the GC system. iu.edunih.gov Derivatization is a critical step to overcome these challenges by converting the polar amine into a less polar, more volatile, and more thermally stable derivative. researchgate.netnih.gov This process improves chromatographic behavior and enhances detector response. researchgate.net

Several classes of reagents are used for this purpose:

Acylating Agents: Reagents like Trifluoroacetic anhydride (B1165640) (TFAA) and pentafluorobenzoyl chloride (PFBOC) react with the amine to form stable amide derivatives with excellent chromatographic properties. iu.eduoup.com

Silylating Agents: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful reagent that replaces the active hydrogen on the amine with a trimethylsilyl (B98337) (TMS) group, significantly increasing volatility. iu.edusigmaaldrich.com Silylated derivatives are often preferred for mass spectrometry applications. nih.gov

Chloroformates: Reagents such as 9-fluorenylmethoxycarbonyl chloride (FMOC) convert the amine into a carbamate derivative suitable for analysis. researchgate.net

Table 2: Common Derivatization Reagents for Primary Amines for Enhanced Analysis

Reagent Class Example Reagent Abbreviation Derivative Formed Analytical Benefit
Acylating Trifluoroacetic anhydride TFAA Trifluoroacetyl amide Improved thermal stability and chromatographic performance. iu.edu
Acylating Pentafluorobenzoyl chloride PFBOC Pentafluorobenzamide Enhanced stability and suitable for GC-MS analysis. researchgate.netoup.com
Silylating N,O-bis(trimethylsilyl)trifluoroacetamide BSTFA Trimethylsilyl (TMS) amine Increased volatility and improved peak shape. iu.edusigmaaldrich.com
Chloroformates 9-fluorenylmethoxycarbonyl chloride FMOC FMOC-carbamate Forms stable carbamates suitable for GC and LC analysis. researchgate.net

Acid-Base Properties and Salt Formation

Consistent with the behavior of aliphatic amines, the primary amine group in this compound acts as a Brønsted-Lowry base. libretexts.org The lone pair of electrons on the nitrogen atom can accept a proton from an acid, leading to the formation of an ammonium (B1175870) salt. libretexts.org

For instance, the reaction with hydrochloric acid (HCl) yields the corresponding salt, 2-{Spiro[4.4]nonan-1-yl}ethan-1-aminium chloride. This conversion from the "free base" to a salt form dramatically alters the compound's physical properties, most notably increasing its water solubility and thermal stability. libretexts.org This property is frequently exploited in the development of pharmaceutical agents to improve their formulation characteristics. libretexts.org The naming convention for these salts involves changing the suffix "-amine" to "-ammonium" for the cation, followed by the name of the anion. libretexts.org

Reactions Affecting the Spiro[4.4]nonane Core

The spiro[4.4]nonane skeleton, which consists of two cyclopentane (B165970) rings sharing a single carbon atom, is a relatively stable carbocyclic system. wikipedia.org However, under specific reaction conditions, particularly when unsaturation or activating functional groups are present, the spirocyclic core can participate in reactions that lead to its transformation.

Ring-Opening and Rearrangement Pathways

While the saturated spiro[4.4]nonane core is generally robust, derivatives containing unsaturation or strain can undergo skeletal rearrangements. Research on related spiro[4.4]nonatriene systems has demonstrated that they can undergo a novel rearrangement to form fused bicyclic fulvene (B1219640) structures. nih.govrsc.org This transformation proceeds through a palladium(II)-mediated pathway involving a 1,5-vinyl shift and cleavage of a carbon-carbon bond within the spiro framework. nih.govnsf.gov

The propensity for rearrangement is often driven by the release of ring strain or the formation of a more stable conjugated system. nih.gov Methodologies used to construct spiro[4.4]nonane systems, such as radical spirocyclization and other rearrangement approaches, highlight the dynamic nature of these scaffolds under certain synthetic conditions. researchgate.net In other substituted spiro systems, such as spiro-pyrrolidinediones, solvolytic conditions have been shown to induce the opening of one of the rings. researchgate.net These examples indicate that while the parent spiro[4.4]nonane is stable, its core can be manipulated through strategic chemical reactions, leading to significant structural reorganization.

Oxidation and Reduction of Ancillary Functionalities within the Spiro System

The reactivity of the spiro[4.4]nonane scaffold allows for a variety of oxidation and reduction reactions of ancillary functional groups, which are crucial for the synthesis of complex molecules and chiral ligands. The stereochemical outcome of these reactions is often influenced by the choice of reagents, catalysts, and reaction conditions.

A significant area of study has been the reduction of spiro[4.4]nonane-1,6-dione. Both catalytic and stoichiometric hydrogenation methods have been explored, revealing that the stereoselectivity of the resulting diols is highly dependent on the reaction parameters. ntu.edu.tw For instance, the use of different hydrogenation catalysts and reagents can lead to profound differences in the product distribution. The solvent has also been identified as a critical factor influencing selectivity. ntu.edu.tw In some cases, particularly in alcohol solvents, a major side reaction observed is the opening of one of the spiro-rings. ntu.edu.tw

Detailed studies on the hydrogenation of spiro[4.4]nonane-1,6-dione have demonstrated the ability to control the formation of cis,cis-, cis,trans-, and trans,trans-diols. For example, while Raney nickel in ethanol (B145695) produces a mixture of isomers, platinum-on-charcoal in acetic acid predominantly yields the cis,trans-product. ntu.edu.tw This highlights the potential for selective reduction of ketone functionalities on the spiro[4.4]nonane core. The table below summarizes the effect of different hydrogenation conditions on the product distribution.

Catalyst/ReagentSolventProduct Ratio (cis,cis : cis,trans : trans,trans)Reference
Raney NickelEthanol24 : 51 : 21 ntu.edu.tw
Platinum-on-charcoalAcetic Acid24 : 76 : 0 ntu.edu.tw

Furthermore, the synthesis of enantiopure spiro[4.4]nonane derivatives has involved specific oxidation reactions. In one instance, a levorotatory diol was sequentially monosilylated, dehydrated, and then oxidized at the allylic methylene (B1212753) group. nih.gov A separate sequence starting from the enantiomeric dextrorotatory diol involved monosilylation, dehydration, hydroboration, and a Swern oxidation to generate a key intermediate. nih.gov These examples showcase that ancillary alcohol functionalities on the spiro[4.4]nonane scaffold can be selectively oxidized to ketones.

The development of chiral catalysts for the asymmetric reduction of prochiral ketones has also involved spiro compounds. Novel spiroborate esters have been shown to be highly effective catalysts for the asymmetric borane (B79455) reduction of a variety of ketones, yielding optically active alcohols in excellent chemical yields and with high enantioselectivity. nih.govresearchgate.net

Selective Functionalization at Other Positions of the Spiro[4.4]nonane Scaffold

The selective functionalization of the spiro[4.4]nonane scaffold at positions other than those bearing primary functional groups is a key strategy for the synthesis of more complex and diverse molecular architectures. This can be achieved through various methods, including taking advantage of the inherent reactivity of the system or by employing directing groups.

While direct C-H functionalization on the parent this compound is not extensively documented, studies on related spirocyclic systems provide insights into the potential for selective transformations. For instance, the bromination of spiro iridafurans using N-bromosuccinimide (NBS) has demonstrated that selective C-H functionalization can be achieved. unizar.es The reaction's sensitivity to the aromaticity of the ring and the electronic nature of the ligands attached to the metal center directs the bromination to a specific position. unizar.es This suggests that the electronic environment of the spiro[4.4]nonane ring could influence the regioselectivity of electrophilic substitution reactions.

In the context of preparing precursors for nucleoside analogues, regioselective introduction of a conjugated double bond has been achieved on a spiro[4.4]nonane system. nih.gov This transformation was part of a multi-step sequence that also involved dehydration and oxidation steps, highlighting the ability to manipulate the unsaturation pattern within the spirocyclic framework. nih.gov

Furthermore, palladium-catalyzed reactions have been employed to effect transformations on substituted spiro[4.4]nonatrienes. An oxidative Heck cascade reaction has been shown to lead to a rearrangement of a carboxy-substituted spiro[4.4]nonatriene to form annulated fulvenes. nih.gov This work demonstrates that the spiro[4.4]nonane skeleton can serve as a template for more complex rearrangements and functionalizations, expanding its synthetic utility. nih.gov The table below provides a summary of selective functionalization reactions on spirocyclic systems.

Reaction TypeSpiro SystemReagentKey OutcomeReference
BrominationSpiro IridafuranN-Bromosuccinimide (NBS)Selective C-H bromination directed by electronic effects. unizar.es
Double Bond IntroductionSpiro[4.4]nonane derivativeMulti-step sequenceRegioselective introduction of a conjugated double bond. nih.gov
Oxidative Heck CascadeCarboxy-substituted Spiro[4.4]nonatrienePd(II) catalystRearrangement to annulated fulvenes. nih.gov

These examples, while not all on the exact this compound molecule, illustrate the chemical space available for the selective functionalization of the spiro[4.4]nonane scaffold. The principles of stereoelectronic control and catalyst-directed reactivity are applicable and suggest that selective modifications at various positions of the spiro[4.4]nonane core of the title compound are feasible.

Applications in Advanced Chemical Synthesis and Catalysis

2-{Spiro[4.4]nonan-1-yl}ethan-1-amine as a Precursor for Chiral Ligands in Asymmetric Catalysis

The design and synthesis of novel chiral ligands remain a central theme in asymmetric catalysis, as the ligand structure is fundamental to achieving high stereoselectivity in metal-catalyzed reactions. jlu.edu.cn Since the late 1990s, the spiro skeleton has been incorporated into ligand design to create a well-defined and rigid chiral environment around a metal center. jlu.edu.cn this compound and its derivatives are valuable precursors for a range of these sophisticated ligands, which have demonstrated significant success in various asymmetric transformations. jlu.edu.cnnih.gov

The primary amine functionality of this compound provides a versatile handle for the construction of more complex mono- and multidentate ligands. jlu.edu.cn This has led to the development of numerous chiral phosphine (B1218219), amine, and hybrid P,N (phosphine-nitrogen) ligands that utilize the spiro[4.4]nonane framework.

The synthesis of these ligands often involves the reaction of the amine group with reagents like chlorodiphenylphosphine (B86185) (ClPPh₂) to introduce phosphine moieties. nih.gov Hybrid ligands, which combine different types of donor atoms, are of particular interest as they allow for fine-tuning of the electronic and steric properties at the metal center. nih.gov For example, phosphine-oxazoline ligands based on a spiro nih.govnih.gov-nonadiene scaffold have been successfully synthesized and employed in catalysis. nih.gov While not directly starting from the saturated ethanamine, the synthetic principles demonstrate the utility of the spiro[4.4]nonane core in creating effective P,N ligands. The development of P-chirogenic phosphine ligands, where the phosphorus atom itself is a stereocenter, represents another advanced class of ligands whose synthesis has become more accessible, offering new possibilities for catalyst design. tcichemicals.com

Ligands derived from the spiro[4.4]nonane framework have shown exceptional performance in asymmetric hydrogenation, a powerful tool for creating chiral centers. nih.gov These rigid ligands, when complexed with transition metals such as rhodium (Rh) and iridium (Ir), form catalysts capable of inducing high levels of enantioselectivity. jlu.edu.cndntb.gov.ua

For instance, iridium complexes of spiro[4.4]nonadiene-based phosphine-oxazoline (P,N) ligands have been used for the highly enantioselective hydrogenation of ketimines, affording optically active amines with up to 98% enantiomeric excess (ee). nih.gov This methodology was successfully applied to the asymmetric synthesis of sertraline, an important antidepressant. nih.gov Similarly, Rh-catalyzed asymmetric hydrogenation of allylic sulfones using a spiro-based phosphine ligand, (R,R)-f-spiroPhos, has been developed to produce chiral β-ester sulfones in high yields and with excellent enantioselectivities (92–99.9% ee). dntb.gov.ua The defined and rigid spirocyclic backbone is credited with effectively controlling the stereochemical outcome of these reactions. jlu.edu.cnnih.gov

Table 1: Performance of Spiro[4.4]nonane-Based Ligands in Asymmetric Hydrogenation

Metal CatalystLigand TypeSubstrate TypeMax. Enantiomeric Excess (ee)Application Example
Iridium (Ir)Phosphine-OxazolineKetimines98%Synthesis of Sertraline nih.gov
Rhodium (Rh)Spiro-PhosphineAllylic Sulfones99.9%Synthesis of chiral β-ester sulfones dntb.gov.ua

Beyond hydrogenation, spiro[4.4]nonane-based ligands have proven valuable in a broader range of asymmetric transformations, including the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. jlu.edu.cn These reactions are fundamental in organic synthesis for building molecular complexity. The success of spiro ligands in these applications further underscores their versatility and effectiveness in promoting challenging catalytic events. jlu.edu.cn For example, chiral spiro monophosphite-olefin ligands have been used in the Rh-catalyzed asymmetric 1,2-addition of organoboronic acids to aldimines, yielding chiral amines with high yields and excellent enantioselectivities. researchgate.net This demonstrates their utility in C-C bond formation. Furthermore, the development of novel chiral spiro phosphoric acids has enabled Pd-catalyzed atroposelective C-H olefination to synthesize axially chiral biaryls with up to 98% ee, showcasing their role in advanced C-C bond-forming strategies. researchgate.net

Role as a Versatile Building Block in Complex Molecule Construction

The utility of this compound extends beyond ligand synthesis. As a chiral building block, it provides access to a wide array of complex molecular architectures, particularly spiro-fused heterocyclic systems. nih.govenamine.net The rigidity of the spiro junction is a desirable feature in drug design, as it limits conformational mobility and allows for a precise spatial arrangement of functional groups for interaction with biological targets. mdpi.com

The amine functionality of the title compound is a key reactive site for constructing new heterocyclic rings fused to the spiro[4.4]nonane core. Such scaffolds are prevalent in numerous bioactive natural products. researchgate.net Synthetic strategies often involve intramolecular reactions or multicomponent reactions where the amine participates in ring formation. umich.edu For instance, phosphine-catalyzed [3+2]-cycloaddition reactions have been used to create 2-azaspiro[4.4]nonan-1-ones, demonstrating a method for building a new pyrrolidine (B122466) ring onto a pre-existing cyclopentane (B165970) system. researchgate.netosti.gov While these examples may not use the exact title compound as a starting material, they illustrate established synthetic routes for creating azaspiro[4.4]nonane skeletons, a key structural motif. researchgate.net The development of organocascade reactions provides another powerful tool for generating enantiomerically pure spirocyclic systems, such as spirocyclic benzofuranones, in a single transformation, highlighting the drive towards creating complex spiro-heterocycles from simpler building blocks. nih.gov

The incorporation of spirocyclic scaffolds is an increasingly important strategy in medicinal chemistry to explore new areas of chemical space. nih.govresearchgate.net Spirocycles are considered three-dimensional, less planar alternatives to common aromatic rings, which can lead to improved physicochemical properties. researchgate.net Compounds like this compound are valuable starting points for generating libraries of novel spiro compounds for drug discovery. enamine.netenamine.net Methodologies such as multicomponent aza-Diels-Alder reactions have been developed to create novel spiro-heterocyclic frameworks using cyclic ketones as precursors. lu.se The synthesis of diverse spirocyclic systems, including spiro-oxetanes fused to other heterocycles, further expands the range of available scaffolds for biological screening and materials science. mdpi.com The availability of chiral building blocks like this compound is crucial for systematically studying the impact of stereochemistry on the biological activity and properties of these unique molecular architectures. researchgate.net

Contributions to Advanced Materials Science Research

The unique structural characteristics of this compound, particularly its sterically demanding and rigid spiro[4.4]nonane core coupled with a reactive primary amine, position it as a valuable building block in the realm of advanced materials science. While direct research on this specific molecule is not extensively documented in publicly available literature, its potential contributions can be inferred from the well-established principles of spiro-compound chemistry and the role of aliphatic amines in polymer science. The incorporation of spirocyclic units is a known strategy for developing materials with enhanced thermal stability, improved solubility, and specific morphological properties. These attributes are critical in the design of high-performance materials for various advanced applications.

Development of Optoelectronic Materials and Spiro-Conjugated Systems

In the field of optoelectronics, particularly concerning organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), the molecular architecture of constituent materials is paramount to device performance and longevity. Spiro-conjugated systems, where two π-conjugated systems are orthogonally arranged around a central spiro atom, are of significant interest. This orthogonal arrangement can disrupt intermolecular π-π stacking, which helps to prevent aggregation-caused quenching of luminescence and maintain high photoluminescence quantum yields in the solid state.

While this compound is an aliphatic, non-conjugated molecule, its amine functionality allows it to be a precursor for introducing the spiro[4.4]nonane moiety into conjugated systems. For instance, it could be chemically modified to attach to chromophoric or electronically active units. The presence of the bulky, non-planar spiro[4.4]nonane group would then serve to spatially isolate these active components. This steric hindrance is crucial for creating materials with stable amorphous morphologies, a desirable trait for the fabrication of uniform thin films in electronic devices. A stable amorphous state, characterized by a high glass transition temperature (Tg), helps to prevent crystallization of the material over time, which can lead to device failure.

The general impact of spiro centers on the properties of optoelectronic materials is summarized in the table below, illustrating the potential benefits that could be imparted by derivatives of this compound.

Property Enhanced by Spiro MoietyRationalePotential Impact on Optoelectronic Devices
Morphological Stability The rigid, three-dimensional structure of the spiro core inhibits close packing of polymer chains or molecules, leading to a higher glass transition temperature (Tg).Increased device lifetime and operational stability by preventing crystallization and degradation of the active layer.
Solubility The non-planar spiro unit disrupts intermolecular forces, often leading to better solubility in common organic solvents.Facilitates solution-based processing techniques like spin-coating or inkjet printing for large-area device fabrication.
Control of Intermolecular Interactions The orthogonal orientation of substituents on the spiro core can be used to control the distance and electronic coupling between adjacent chromophores.Optimization of charge transport and photoluminescent properties by minimizing aggregation-induced quenching.

Incorporation into Polymer Systems for Novel Material Properties

The primary amine group of this compound makes it a suitable monomer for the synthesis of various polymer systems, most notably polyimides. Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. The properties of polyimides can be tailored by the careful selection of the diamine and dianhydride monomers.

Incorporating an aliphatic spiro diamine like a derivative of this compound into a polyimide backbone can lead to several advantageous modifications of the material's properties. Fully aliphatic or semi-aliphatic polyimides often exhibit higher optical transparency compared to their fully aromatic counterparts, which is a critical property for optoelectronic applications. nih.gov

The introduction of the spiro[4.4]nonane unit can significantly enhance the solubility of the resulting polyimides. psu.edu The contorted and bulky nature of the spiro group disrupts the regular packing of the polymer chains, reducing the intermolecular forces and allowing solvent molecules to penetrate more easily. psu.edursc.org This improved processability is a major advantage for creating thin films and coatings.

Furthermore, the rigid spiro structure can increase the fractional free volume within the polymer matrix. This can be beneficial for applications such as gas separation membranes, where increased free volume can lead to higher gas permeability. rsc.org The table below outlines the expected influence of incorporating the spiro[4.4]nonane moiety into polymer systems.

Polymer PropertyEffect of Spiro[4.4]nonane IncorporationRationale
Solubility IncreasedThe unsymmetrical and bulky spiro structure disrupts polymer chain packing, leading to weaker intermolecular interactions. psu.edu
Thermal Stability Potentially HighThe rigid spirocyclic structure can restrict thermal motion of the polymer chains, contributing to a high glass transition temperature (Tg).
Optical Transparency High (in aliphatic systems)The absence of extensive conjugation in the aliphatic spiro unit can lead to polymers with low color and high transparency in the visible spectrum. nih.gov
Mechanical Properties Potentially Enhanced RigidityThe inherent rigidity of the spiro backbone can contribute to the overall stiffness of the polymer.
Fractional Free Volume IncreasedThe non-planar structure creates voids between polymer chains, increasing the free volume within the material. rsc.org

Conclusion and Future Research Directions in 2 Spiro 4.4 Nonan 1 Yl Ethan 1 Amine Chemistry

Synthesis of Current Research Achievements

The synthesis of spiro[4.4]nonane frameworks has been an area of active research, with several methodologies being developed for the construction of the core structure. While direct synthetic routes to 2-{Spiro[4.4]nonan-1-yl}ethan-1-amine are not extensively documented, the synthesis of key precursors such as spiro[4.4]nonane-1,6-dione is well-established. A practical asymmetric synthesis of enantiopure spiro[4.4]nonane-1,6-dione has been reported, which is a crucial starting point for developing chiral ligands. researchgate.net This method involves a kinetic resolution of a ketone precursor through bioreduction with baker's yeast, followed by a series of reactions including hydroformylation, oxidation, esterification, and Dieckmann cyclization to form the spirocyclic core. researchgate.net This approach allows for the gram-scale preparation of both enantiomers with high enantiopurity. researchgate.net

Furthermore, methods for constructing annulated spiro[4.4]nonane-diones have been developed via tandem [4+2]-cycloaddition/aromatization reactions. acs.orgnih.gov The synthesis of aza-spiro[4.4]nonanes, which are structurally related to the target amine, has also been explored through phosphine-catalyzed [3+2]-cycloadditions. researchgate.netuow.edu.auosti.govresearchgate.net These existing strategies for synthesizing the spiro[4.4]nonane core and related nitrogen-containing analogs provide a solid foundation for devising synthetic pathways to this compound and its derivatives. The rigidity of the spiro junction in these molecules is a key feature that makes them attractive for various applications. nih.govmdpi.com

Identification of Remaining Challenges and Open Questions

Despite the progress in the synthesis of the spiro[4.4]nonane skeleton, several challenges and open questions remain, particularly concerning the targeted synthesis of this compound. A primary challenge is the development of a direct and stereoselective synthesis of this specific amine. While precursors like spiro[4.4]nonane-1,6-dione are accessible, the subsequent functionalization to introduce the ethanamine side chain at the C1 position with high stereocontrol is a non-trivial synthetic hurdle.

Key open questions include:

What are the most efficient and stereoselective methods to convert spiro[4.4]nonane-1-one or -1,6-dione into this compound?

How can the relative and absolute stereochemistry of the spiro center and the substituted cyclopentane (B165970) ring be effectively controlled during the synthesis?

Can catalytic asymmetric methods be developed to directly access enantiopure this compound, bypassing the need for resolution of racemic mixtures?

What are the conformational properties of this spiro amine, and how do they influence its reactivity and potential applications?

Addressing these questions will be crucial for unlocking the full potential of this class of compounds. The development of novel synthetic strategies that offer high efficiency, selectivity, and access to a diverse range of derivatives is a significant area for future research.

Outlook on Emerging Synthetic Methodologies for Spiro[4.4]nonane Amines

The future of spiro[4.4]nonane amine synthesis will likely be shaped by advancements in asymmetric catalysis and the development of novel cyclization strategies. Organocatalysis, for instance, has emerged as a powerful tool for the asymmetric synthesis of complex molecules, including spiro compounds. rsc.org The application of chiral primary and secondary amine catalysts in cascade reactions could provide a direct entry to functionalized spiro[4.4]nonane systems with high enantioselectivity. rsc.org

Another promising direction is the use of N-heterocyclic carbene (NHC) catalysis, which has been successfully employed in the synthesis of various spiroheterocycles. mdpi.com The merger of NHC organocatalysis with transition-metal catalysis could enable novel and efficient routes to complex spirocyclic architectures. researchgate.net Furthermore, microwave-assisted multicomponent reactions are gaining traction for the rapid and efficient synthesis of spiro heterocycles, offering advantages such as reduced reaction times and improved yields. nih.gov

The development of new catalytic systems for desymmetrization and annulation reactions will also be critical. For example, carbene- and thiourea-cocatalyzed desymmetrization cascade reactions have shown promise for rapid access to all-carbon spirocycles. researchgate.net Applying such innovative strategies to the synthesis of spiro[4.4]nonane amines could lead to more efficient and versatile synthetic routes.

Prospects for Expanded Applications in Catalysis and Functional Materials

The unique three-dimensional structure of the spiro[4.4]nonane framework makes its amine derivatives, such as this compound, highly attractive for applications in asymmetric catalysis and the development of functional materials.

In Catalysis: Chiral spiro ligands have demonstrated exceptional performance in a wide range of asymmetric catalytic reactions. jlu.edu.cnnankai.edu.cn The rigid spiro[4.4]nonane backbone can provide a well-defined chiral environment, which is crucial for achieving high enantioselectivity. nih.gov The ethanamine moiety in the target molecule can serve as a coordination site for metal catalysts or as a basic site in organocatalysis. Chiral spiro[4.4]nonane-based phosphine (B1218219) ligands, for example, could be valuable in asymmetric hydrogenation and other transformations. nih.gov The development of new spirocyclic diphosphite ligands has already shown high potential in industrial hydroformylation processes. nih.gov

In Functional Materials: Spiro-conjugated molecules are of significant interest for applications in organic electronics due to their unique structural features. researchgate.net While much of the focus has been on spirobifluorene derivatives, the spiro[4.4]nonane core offers a different and potentially advantageous scaffold. The incorporation of amine functionalities can modulate the electronic properties of these materials, making them suitable for applications such as hole-transporting layers in perovskite solar cells or organic light-emitting diodes (OLEDs). researchgate.net The rigid and non-planar structure of the spiro[4.4]nonane unit can help to prevent intermolecular aggregation, which is often a cause of performance degradation in organic electronic devices. nih.govmdpi.com

Q & A

Q. What are the established synthetic routes for 2-{Spiro[4.4]nonan-1-yl}ethan-1-amine, and what key reaction conditions influence yield?

  • Methodological Answer : Synthesis of spirocyclic amines often involves cycloaddition or ring-closing strategies. For example, spiro[4.4]thiadiazole derivatives are synthesized via 1,3-dipolar cycloaddition of nitrilimines with CS₂, achieving yields up to 96% under transition-metal-free conditions . For this compound, analogous methods may include:
  • Ring-closing metathesis : Utilizes Grubbs catalysts to form the spirocyclic core.
  • Multicomponent reactions : Combines amines, aldehydes, and ketones in one pot.
    Key factors affecting yield:
  • Temperature : Controlled heating (e.g., 60–80°C) minimizes side reactions.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization.
  • Purification : Column chromatography (e.g., n-pentane:EtOAc gradients) isolates the amine .

Q. How is the structural elucidation of this compound performed?

  • Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic techniques:
  • NMR Spectroscopy : ¹H and ¹³C NMR identify spiro junction protons (δ 1.5–2.5 ppm) and amine protons (δ 2.8–3.2 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .
  • X-ray Crystallography : Determines bond angles (e.g., spiro C-C-C ~109.5°) and spatial arrangement .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., C₁₀H₁₈N₂) .

Q. What safety protocols are recommended for handling this compound given limited toxicological data?

  • Methodological Answer : Precautionary measures include:
  • Ventilation : Use fume hoods to avoid inhalation (P261) .
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles (P262) .
  • Waste Management : Segregate amine-containing waste for professional disposal .
    Note: Conduct acute toxicity assays (e.g., LD₅₀ in rodents) to address data gaps .

Advanced Research Questions

Q. How can reaction conditions be optimized to synthesize high-purity this compound?

  • Methodological Answer : Optimization strategies:
  • DoE (Design of Experiments) : Vary temperature, solvent, and catalyst loading to identify optimal parameters.
  • In-line Analytics : Use FTIR or HPLC to monitor reaction progress in real time.
  • Workup : Acid-base extraction removes unreacted starting materials; recrystallization (e.g., ethanol/water) enhances purity .

Q. How should researchers resolve contradictions in reported physicochemical properties (e.g., solubility, logP) of spirocyclic amines?

  • Methodological Answer :
  • Standardized Protocols : Replicate experiments using identical conditions (solvent, temperature).
  • Computational Validation : Compare experimental logP with DFT-calculated values (e.g., using Gaussian09) .
  • Interlaboratory Studies : Collaborate to verify data reproducibility .

Q. What computational methods predict the reactivity and binding affinity of this compound?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulates conformational flexibility in aqueous solutions.
  • Docking Studies (AutoDock Vina) : Models interactions with biological targets (e.g., GPCRs) .
  • QSAR Models : Relate substituent effects (e.g., spiro ring size) to activity .

Q. How do structural modifications to the spiro[4.4]nonane core influence biological activity?

  • Methodological Answer : Conduct Structure-Activity Relationship (SAR) studies :
  • Ring Substitution : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
  • Amine Functionalization : Compare primary vs. secondary amines in receptor binding assays .
    Example: Spiro[3.5]nonan-1-amine derivatives show altered enzyme inhibition profiles due to steric effects .

Q. What experimental approaches assess the stability of this compound under varying storage conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to heat (40–80°C), light (UV-vis), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC .
  • Long-term Stability : Store at –20°C, 4°C, and 25°C; analyze monthly for 12 months .

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